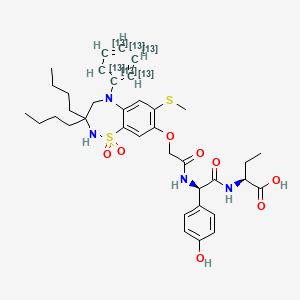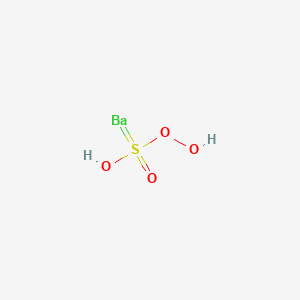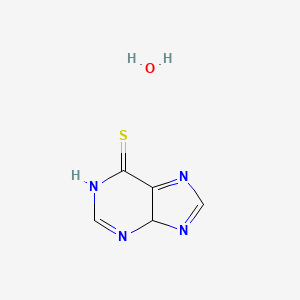
2-Stearoxyphenethyl phosphocholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Stearoxyphenethyl phosphocholin is a compound known for its inhibitory effects on p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. This compound has shown significant anticancer activity by binding to the lipid-binding pocket of p38 MAPK, exhibiting broad-spectrum anti-tumor and lipid-modulating activities .
Vorbereitungsmethoden
2-Stearoxyphenethyl phosphocholin can be synthesized through a domino reaction involving 2-stearoxyphenethyl alcohol and 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by treatment with trimethylamine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Analyse Chemischer Reaktionen
2-Stearoxyphenethyl phosphocholin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying lipid-modulating activities and interactions with MAPK pathways.
Biology: The compound’s ability to inhibit p38 MAPK makes it a valuable tool for investigating cellular stress responses and inflammation.
Wirkmechanismus
2-Stearoxyphenethyl phosphocholin exerts its effects by binding to the lipid-binding pocket of p38 MAPK, inhibiting its activity. This inhibition disrupts the MAPK signaling pathway, leading to reduced cellular stress responses and inflammation. In colorectal cancer cells, the compound has been shown to perturb microtubule dynamics and regulate proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and occludin .
Vergleich Mit ähnlichen Verbindungen
2-Stearoxyphenethyl phosphocholin is unique due to its specific binding to the lipid-binding pocket of p38 MAPK and its broad-spectrum anti-tumor activity. Similar compounds include other p38 MAPK inhibitors, such as:
SB203580: A well-known p38 MAPK inhibitor with anti-inflammatory properties.
BIRB 796: Another potent inhibitor of p38 MAPK, used in various research studies for its anti-inflammatory and anticancer effects.
These compounds share similar mechanisms of action but differ in their binding affinities, specificities, and overall therapeutic potential.
Eigenschaften
Molekularformel |
C31H58NO5P |
|---|---|
Molekulargewicht |
555.8 g/mol |
IUPAC-Name |
2-(2-octadecoxyphenyl)ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H58NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h20-21,23-24H,5-19,22,25-29H2,1-4H3 |
InChI-Schlüssel |
JJHHONJQMAWVJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
![(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-1,2,11,12,16-pentamethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B12364747.png)
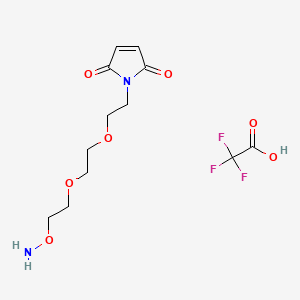

![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)
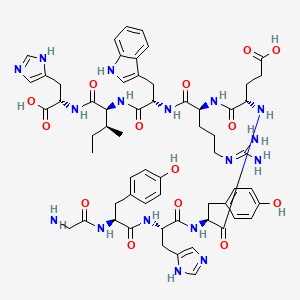
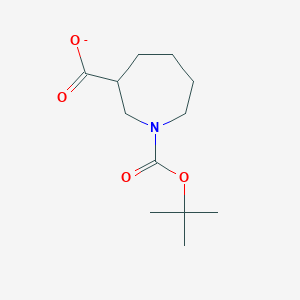
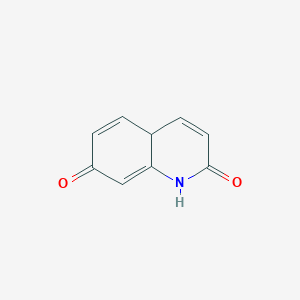
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
